N-(4-Hydroxymethylbenzyl)Cyclam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxymethylbenzyl) Cyclam: is a chemical compound with the molecular formula C18H32N4O. It is a derivative of cyclam, a 14-membered tetraamine macrocycle. This compound is known for its ability to bind strongly to a wide range of metal ions, making it useful in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxymethylbenzyl) Cyclam has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential in binding to biological molecules and metal ions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
- Primary Targets : N-(4-Hydroxymethylbenzyl) Cyclam primarily interacts with metal ions. Cyclams are 14-membered tetraamine macrocycles that strongly bind to a wide range of metal ions .
- Role : The specific role of these metal ions can vary. For instance, clinical trials have explored the use of a bicyclam (a type of cyclam) for treating AIDS and stem cell mobilization. Additionally, cyclam adducts with technetium (Tc) and copper (Cu) radionuclides have been investigated for diagnosis and therapy .
Target of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxymethylbenzyl) Cyclam typically involves the reaction of cyclam with 4-hydroxymethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(4-Hydroxymethylbenzyl) Cyclam can be scaled up using similar reaction conditions. The process involves:
Reacting cyclam with 4-hydroxymethylbenzyl chloride: in a large reactor.
Using a continuous flow system: to maintain optimal reaction conditions.
Purifying the product: through industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxymethylbenzyl) Cyclam undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-(4-Carboxybenzyl) Cyclam
Reduction: N-(4-Hydroxymethylbenzyl) Cyclam Alcohol
Substitution: N-(4-Substitutedbenzyl) Cyclam
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclam (1,4,8,11-Tetraazacyclotetradecane)
- N,N’,N’‘,N’‘’-Tetrasubstituted Cyclams
- Bicyclam Derivatives
Uniqueness
N-(4-Hydroxymethylbenzyl) Cyclam is unique due to its specific functional group, which allows for additional chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
176252-20-3 |
---|---|
Molekularformel |
C18H32N4O |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C18H32N4O/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21,23H,1-2,7-16H2 |
InChI-Schlüssel |
VQNSFQZUTDPIMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CO |
Synonyme |
4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol; Plerixafor Impurity I; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.